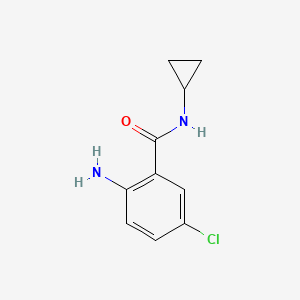

2-amino-5-chloro-N-cyclopropylbenzamide

説明

2-Amino-5-chloro-N-cyclopropylbenzamide (CAS 5004-87-5) is a benzamide derivative characterized by a chloro substituent at position 5, an amino group at position 2, and an N-cyclopropylamide moiety. Its molecular formula is C₁₀H₁₁ClN₂O, with a molar mass of 210.66 g/mol. The compound’s structure combines a planar aromatic ring with a strained cyclopropane ring, which may enhance its interaction with biological targets due to the cyclopropyl group’s unique electronic and steric properties .

特性

IUPAC Name |

2-amino-5-chloro-N-cyclopropylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-6-1-4-9(12)8(5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRIJIUCAAYPGRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(C=CC(=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-chloro-N-cyclopropylbenzamide typically involves the reaction of 2-chloro-5-nitrobenzoic acid with cyclopropylamine under specific conditions. The nitro group is then reduced to an amino group using a suitable reducing agent such as iron powder in the presence of an acid . This method ensures the formation of the desired compound with high purity.

Industrial Production Methods

Industrial production of 2-amino-5-chloro-N-cyclopropylbenzamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency .

化学反応の分析

Types of Reactions

2-amino-5-chloro-N-cyclopropylbenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The chloro group can be reduced to form the corresponding amine.

Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or iron powder in acidic conditions are used.

Substitution: Nucleophiles like sodium hydroxide or sodium methoxide are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives, amines, and substituted benzamides, depending on the type of reaction and reagents used .

科学的研究の応用

2-amino-5-chloro-N-cyclopropylbenzamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is employed in proteomics research to study protein interactions and functions.

Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug development.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

作用機序

The mechanism of action of 2-amino-5-chloro-N-cyclopropylbenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Findings:

Substituent Effects on Bioactivity :

- The cyclopropyl group in the target compound may improve binding affinity in enzyme inhibition compared to bulkier analogs like N-cyclopentyl derivatives .

- Nitro groups (e.g., in 5-chloro-N-cyclopropyl-2-nitrobenzamide) increase oxidative stability but reduce aqueous solubility, limiting their utility in hydrophilic environments .

Solubility and Permeability: The cyclopropylmethyl variant (CAS 219689-55-1) exhibits higher solubility than the parent compound due to its extended alkyl chain but may suffer from faster metabolic degradation .

Fluoro-substituted analogs (e.g., 4-fluoro derivatives) may exhibit improved pharmacokinetics due to fluorine’s electronegativity and small atomic radius .

生物活性

2-Amino-5-chloro-N-cyclopropylbenzamide is a chemical compound with significant potential in biological research and therapeutic applications. Its unique structure, characterized by the presence of a cyclopropyl group and a chloro substituent, contributes to its biological activity. This article explores the compound's mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C10H11ClN2O

- IUPAC Name : 2-amino-5-chloro-N-cyclopropylbenzamide

- CAS Number : 5004-87-5

The biological activity of 2-amino-5-chloro-N-cyclopropylbenzamide primarily involves its interaction with specific proteins and enzymes. The compound can bind to molecular targets, altering their activity and influencing various biochemical pathways. This interaction is crucial for its potential therapeutic applications.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

- Antimalarial Activity : In a study assessing new antimalarial chemotypes, derivatives of 2-amino-5-chloro-N-cyclopropylbenzamide were evaluated against Plasmodium falciparum. The structure-activity relationship revealed that specific substitutions enhanced potency against the parasite, indicating its potential as an antimalarial agent .

- Proteomics Research : The compound serves as an important tool in proteomics, aiding in the study of protein interactions and functions .

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications on the benzamide scaffold can significantly impact the biological activity of the compound. For instance, substituents at specific positions on the aromatic ring can enhance or diminish its efficacy against various biological targets.

| Substituent Position | Effect on Activity |

|---|---|

| 2-position | Methyl substitution improved activity (EC50 = 0.16 μM) |

| 3-position | Halogen substitution optimized asexual parasite activity |

| 4-position | Generally detrimental to activity |

Case Studies

- Antimalarial Screening : A high-throughput screening identified analogues based on the 2-amino-5-chloro-N-cyclopropylbenzamide scaffold that exhibited potent activity against P. falciparum. The analogues disrupted Na+ homeostasis and affected parasite pH, demonstrating a mechanism distinct from existing antimalarials .

- Cytotoxicity Assessment : The cytotoxicity of various analogues was evaluated using human HepG2 cell lines. The results indicated that certain modifications did not exhibit significant cytotoxicity at physiologically relevant concentrations (EC50 > 40 μM), suggesting a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。